molecular formula C13H27N3O B1462535 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 1154550-30-7

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B1462535
CAS No.: 1154550-30-7
M. Wt: 241.37 g/mol
InChI Key: BXYPGFICXRFLPQ-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a chemical compound with the molecular formula C10H23Cl2N3O. It is commonly used in proteomics research and has various applications in scientific research .

Preparation Methods

The synthesis of 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide involves several steps. One common method includes the reaction of 4-aminopiperidine with N,N-bis(propan-2-yl)acetamide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that make it suitable for various research and industrial applications.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-12(14)6-8-15/h10-12H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPGFICXRFLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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